5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine
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Overview
Description
5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Amino-substituted derivatives, thiol-substituted derivatives.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
5-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C10H8Cl2N2S |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8Cl2N2S/c1-5-9(15-10(13)14-5)6-3-2-4-7(11)8(6)12/h2-4H,1H3,(H2,13,14) |
InChI Key |
DUOJTOKVXULZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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